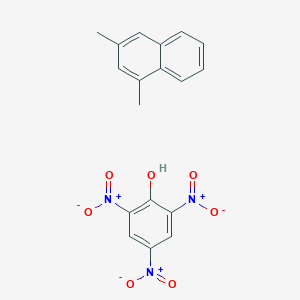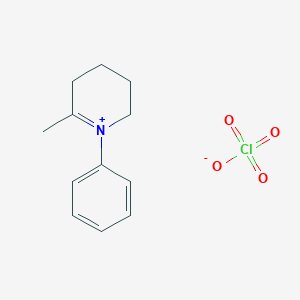
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, in particular, has a unique structure that includes a cyclohexylidene ring, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compound . Another efficient method involves the use of S-methylisothiourea, which has shown high efficiency in guanidylation reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically involves the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product .
化学反応の分析
Types of Reactions
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine exerts its effects involves its strong basicity and ability to form stable complexes with various molecular targets. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound can interact with enzymes, altering their activity and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Cyclohexylguanidine: Similar in structure but lacks the carbamimidoylimino group.
Dimethylguanidine: Contains two methyl groups but does not have the cyclohexylidene ring.
Thiourea derivatives: Used as guanidylating agents but have different functional groups.
Uniqueness
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine is unique due to its specific combination of a cyclohexylidene ring and a guanidine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring high basicity and strong hydrogen bonding capabilities .
特性
CAS番号 |
112570-81-7 |
|---|---|
分子式 |
C10H18N6 |
分子量 |
222.29 g/mol |
IUPAC名 |
1-(5-carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine |
InChI |
InChI=1S/C10H18N6/c1-10(2)4-6(15-8(11)12)3-7(5-10)16-9(13)14/h3-5H2,1-2H3,(H3,11,12)(H3,13,14) |
InChIキー |
NNQBJYDMOUCSEZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=NC(=N)N)CC(=NC(=N)N)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


arsanium bromide](/img/structure/B14319428.png)
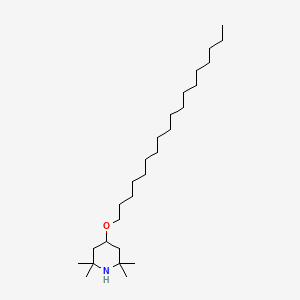
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
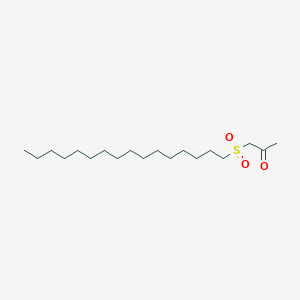
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
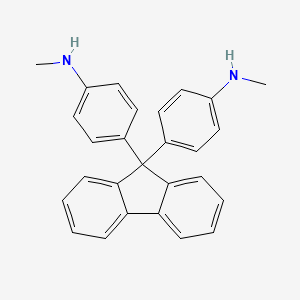
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
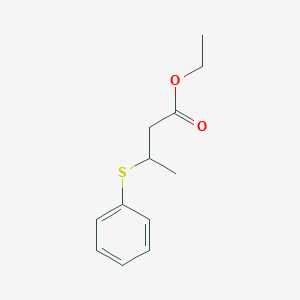

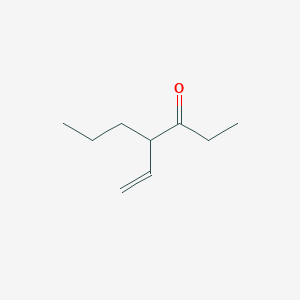
![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
